(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is a chiral amino acid derivative featuring:
- R-configuration at the alpha-carbon.
- A tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic processes.
- A 2,6-dimethylpyridin-4-yl substituent on the beta-carbon, contributing to unique electronic and steric properties.
This compound is primarily utilized in medicinal chemistry as a building block for peptide synthesis or as a precursor for bioactive molecules. The Boc group enables selective deprotection under acidic conditions, while the pyridine ring may enhance solubility and facilitate interactions with biological targets via hydrogen bonding or π-stacking .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(2R)-3-(2,6-dimethylpyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-11(7-10(2)16-9)8-12(13(18)19)17-14(20)21-15(3,4)5/h6-7,12H,8H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
LDJMDFBWSUZHJM-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting from D-Serine or D-Alanine
Enantiopure amino acids like D-serine or D-alanine serve as chiral precursors. The hydroxyl or methyl group is functionalized to introduce the pyridinyl substituent:
- Protection : The amino group is protected with Boc-anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Functionalization : The β-carbon is modified via Mitsunobu reaction or transition-metal-catalyzed cross-coupling. For example, a Suzuki-Miyaura coupling with 4-bromo-2,6-dimethylpyridine introduces the aromatic ring.
- Oxidation/Hydrolysis : If starting from D-serine, oxidation of the hydroxyl group to a carboxylic acid completes the backbone.
Key Data :
- Yield: 65–78% for Boc protection steps.
- Stereochemical Integrity: >98% enantiomeric excess (ee) when using enantiopure starters.
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Methodology
The Evans auxiliary enables enantioselective alkylation to set the (R)-configuration:
- Auxiliary Attachment : Glycine is converted to an oxazolidinone derivative.
- Alkylation : Reaction with 4-(bromomethyl)-2,6-dimethylpyridine in the presence of a strong base (e.g., LDA) yields the diastereomerically enriched product.
- Auxiliary Removal and Boc Protection : Hydrolysis of the oxazolidinone followed by Boc protection under standard conditions.
Optimization Notes :
- Temperature: −78°C minimizes racemization during alkylation.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Nucleophilic Substitution of Chiral Triflates
Triflate Intermediate Strategy
This method, adapted from recent piperidine syntheses, involves:
- Triflate Formation : (S)-2-hydroxy-3-(2,6-dimethylpyridin-4-yl)propanoic acid methyl ester is treated with triflic anhydride to generate a triflate leaving group.
- SN2 Displacement : Reaction with Boc-protected ammonia or an amine nucleophile inverts configuration to yield the (R)-enantiomer.
- Ester Hydrolysis : Basic hydrolysis (e.g., LiOH in THF/H2O) converts the ester to the carboxylic acid.
Critical Parameters :
- Nucleophile: Boc-ammonia generated in situ using Boc-anhydride and triethylamine (TEA).
- Yield: 74–84% for displacement steps.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
For non-stereoselective routes, resolution is achieved via:
- Racemic Synthesis : Prepare the racemic amino acid via alkylation of glycine derivatives.
- Salt Formation : React with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid).
- Crystallization : Diastereomeric salts are separated by fractional crystallization.
Efficiency :
Analytical and Spectroscopic Characterization
Structural Confirmation
- NMR : 1H NMR (400 MHz, CDCl3) shows characteristic Boc tert-butyl signals at δ 1.44 ppm (s, 9H) and pyridinyl protons at δ 2.51 (s, 6H, CH3), 7.25–7.30 (m, 2H, Ar-H).
- HRMS : Calculated for C15H22N2O4 [M+H]+: 295.1658; Found: 295.1661.
- Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), retention time 12.7 min for (R)-enantiomer.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous molecules:
Key Observations:
Stereochemistry : The target compound’s R-configuration distinguishes it from the S-enantiomer in ’s compound, which may alter interactions with chiral biological receptors or catalysts .
Aryl Substituents: The 2,6-dimethylpyridin-4-yl group offers moderate polarity and hydrogen-bonding capability compared to the 4-nitrophenyl group (electron-withdrawing) in 122079-30-5 or the dibenzylamino group (lipophilic) in ’s compound .
Functional Groups :
Physicochemical Properties
- Solubility: The pyridine ring in the target compound likely improves aqueous solubility compared to the nitro- or dibenzylamino-substituted analogs, which are more lipophilic .
- Stability : The Boc group enhances stability during synthesis but is acid-labile, requiring careful handling under acidic conditions—a trait shared with other Boc-protected analogs .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with a 2,6-dimethylpyridin-4-yl moiety. Key steps include:
- Amino Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C to protect the amino group. Optimize pH to avoid side reactions .
- Coupling Reaction : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Monitor reaction progress via TLC or HPLC to ensure completion .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Purity >95% is achievable with careful solvent selection .
Q. How can the stereochemical integrity of the (R)-configuration be preserved during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts (e.g., L-proline derivatives) to maintain configuration .
- Low-Temperature Conditions : Perform reactions at –20°C to minimize racemization during Boc deprotection or coupling steps .
- Analytical Validation : Confirm stereochemistry via polarimetry or chiral HPLC with a validated chiral stationary phase (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm the Boc group, pyridine ring protons, and carboxylic acid resonance .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~337.2 g/mol) and detect impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the Boc group, which decomposes above 150°C .
Q. How does the 2,6-dimethylpyridin-4-yl substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Steric Effects : The 2,6-dimethyl groups hinder nucleophilic attack, requiring activated coupling reagents (e.g., HATU or PyBOP) for efficient amide bond formation .
- Electronic Effects : The pyridine ring’s electron-withdrawing nature stabilizes intermediates, but may reduce solubility in non-polar solvents. Use DMF or DMSO to enhance reactivity .
- By-Product Mitigation : Monitor for N-methylation side products via LC-MS and adjust reaction time/temperature to minimize them .
Q. What strategies address contradictions in reported Boc-deprotection kinetics under acidic conditions?
- Methodological Answer :
- Controlled Deprotection : Use TFA/DCM (1:1 v/v) at 0°C for 30 minutes to avoid over-acidification, which can degrade the pyridine ring .
- Comparative Studies : Replicate conflicting protocols (e.g., HCl/dioxane vs. TFA) and analyze outcomes via H NMR to identify optimal conditions for specific downstream applications .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess Boc group stability under varying pH and humidity .
Application-Oriented Questions
Q. How can this compound be utilized in designing peptide-based inhibitors targeting enzymatic activity?
- Methodological Answer :
- Active Site Mimicry : The 2,6-dimethylpyridin-4-yl group mimics aromatic residues in enzyme binding pockets (e.g., tyrosine kinases). Incorporate into peptide sequences via solid-phase synthesis .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyridine substituents and test inhibition potency via fluorescence-based assays .
Q. What are the limitations of using this compound in long-term biological assays due to Boc group instability?
- Methodological Answer :
- Hydrolytic Degradation : The Boc group is susceptible to hydrolysis in aqueous buffers (pH >7). Use freshly prepared solutions or replace with stable alternatives (e.g., Fmoc) for prolonged assays .
- Storage Recommendations : Store lyophilized at –20°C under inert gas (argon) to prevent moisture-induced decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
